molecular formula C9H20N2O3S B14918294 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide

3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide

Cat. No.: B14918294
M. Wt: 236.33 g/mol
InChI Key: UIRLVMXINUQTSO-UHFFFAOYSA-N
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Description

3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide is a chemical compound with the molecular formula C9H20N2O3S It is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide typically involves the reaction of 3-chloropropanamide with diethylamine in the presence of a base, followed by sulfonylation with a suitable sulfonyl chloride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diethylaminoethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with a similar backbone but lacking the sulfonyl and diethylaminoethyl groups.

    N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide): A related compound with a bis-sulfonyl structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and diethylaminoethyl groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

3-[2-(diethylamino)ethylsulfonyl]propanamide

InChI

InChI=1S/C9H20N2O3S/c1-3-11(4-2)6-8-15(13,14)7-5-9(10)12/h3-8H2,1-2H3,(H2,10,12)

InChI Key

UIRLVMXINUQTSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCS(=O)(=O)CCC(=O)N

Origin of Product

United States

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